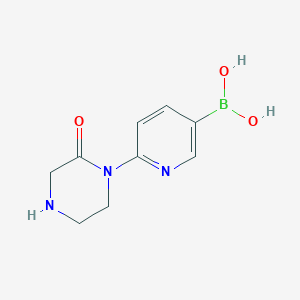
(6-(2-Oxopiperazin-1-yl)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-(2-Oxopiperazin-1-yl)pyridin-3-yl)boronic acid: is a boronic acid derivative that features a piperazine ring fused with a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-(2-Oxopiperazin-1-yl)pyridin-3-yl)boronic acid typically involves the formation of the piperazine and pyridine rings followed by the introduction of the boronic acid group. One common method includes the cyclization of appropriate precursors under controlled conditions to form the piperazine ring, followed by functionalization to introduce the pyridine moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety in the production process .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .
科学研究应用
Chemistry: In chemistry, (6-(2-Oxopiperazin-1-yl)pyridin-3-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in cross-coupling reactions .
Biology: In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions due to its ability to form reversible covalent bonds with certain biomolecules .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities .
Industry: Industrially, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
作用机制
The mechanism of action of (6-(2-Oxopiperazin-1-yl)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. This interaction can inhibit the activity of certain enzymes or alter the function of proteins by modifying their active sites. The boronic acid group is particularly effective in binding to hydroxyl groups on enzymes, making it a valuable tool in enzyme inhibition studies .
相似化合物的比较
Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in medicinal chemistry for their pharmacological properties.
Pyridine derivatives: Compounds containing the pyridine ring are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals.
Boronic acids: These compounds are known for their ability to form reversible covalent bonds and are used in organic synthesis and medicinal chemistry.
Uniqueness: The uniqueness of (6-(2-Oxopiperazin-1-yl)pyridin-3-yl)boronic acid lies in its combination of the piperazine, pyridine, and boronic acid moieties, which confer a unique set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
属性
分子式 |
C9H12BN3O3 |
|---|---|
分子量 |
221.02 g/mol |
IUPAC 名称 |
[6-(2-oxopiperazin-1-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H12BN3O3/c14-9-6-11-3-4-13(9)8-2-1-7(5-12-8)10(15)16/h1-2,5,11,15-16H,3-4,6H2 |
InChI 键 |
LBPBDMCSUKUGEI-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(C=C1)N2CCNCC2=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1-dioxo-2,3,4,5,5a,6,7,8-octahydropyrrolo[1,2-b]thiazepine-8-carboxylic acid](/img/structure/B15225605.png)
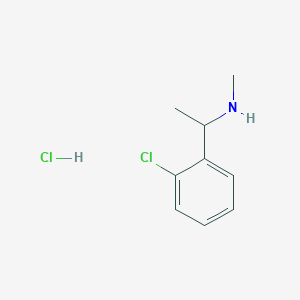
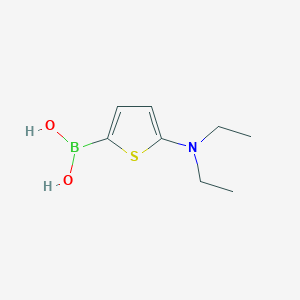
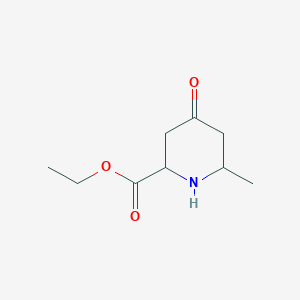
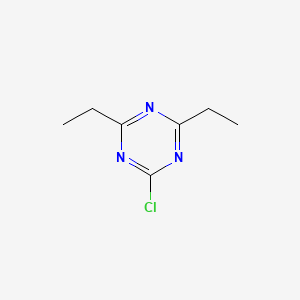
![5-Bromo-2-ethyl-7-methylpyrazolo[1,5-a]pyridine](/img/structure/B15225634.png)
![3-Iodo-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15225656.png)
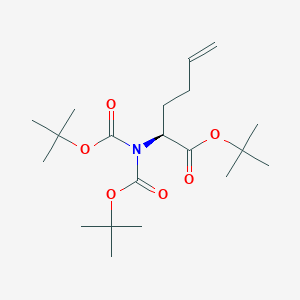

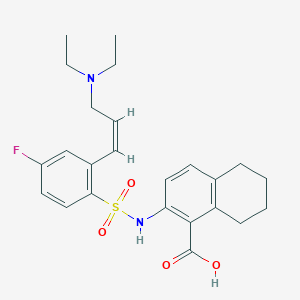

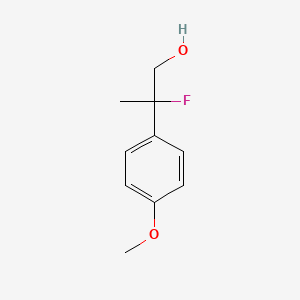
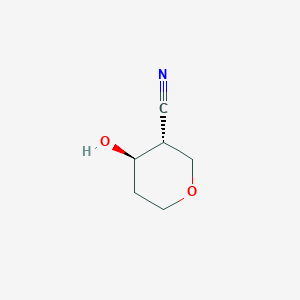
![ethyl 6-methyl-7-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B15225696.png)
